Maculatin 1.1 -

Maculatin 1.1

Catalog Number: EVT-245329
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Maculatin 1.1 can be achieved through several methods, with solid-phase peptide synthesis being the most common. This technique involves the sequential addition of protected amino acids to a solid support, allowing for the formation of the peptide chain. The specific sequence for Maculatin 1.1 is GLFGVLAKVAAHVVPAIAEHF-NH2 .

Recent advancements have introduced a recombinant expression protocol that utilizes Escherichia coli as a host. This method employs a double-fusion construct to mitigate toxicity during expression and allows for the production of isotopically enriched Maculatin 1.1 with native N-terminus and C-terminal amidation in a single reaction step. This approach yields approximately 0.1 mg/L of the peptide, which retains its structural integrity and biological activity similar to that obtained via solid-phase synthesis .

Molecular Structure Analysis

The molecular structure of Maculatin 1.1 features an α-helical conformation, which is crucial for its function as an antimicrobial agent. Nuclear magnetic resonance (NMR) spectroscopy studies have shown that this peptide adopts a preferred orientation in lipid bilayers, facilitating its insertion into bacterial membranes . The detailed structural data indicates that Maculatin 1.1 self-assembles in parallel to form pores within phospholipid bilayers, contributing to its mechanism of action against bacteria .

Chemical Reactions Analysis

Maculatin 1.1 primarily interacts with bacterial membranes through membrane disruption mechanisms. The peptide's cationic nature allows it to bind to negatively charged lipid components in bacterial membranes, leading to membrane destabilization and pore formation. Studies have demonstrated that Maculatin 1.1 disrupts lipid membranes via a pore mechanism, affecting the integrity of the membrane and resulting in cell lysis . The interactions between Maculatin 1.1 and lipid bilayers have been characterized using techniques such as circular dichroism (CD) spectroscopy and molecular dynamics simulations, providing insights into its dynamic behavior in membrane environments .

Mechanism of Action

The mechanism by which Maculatin 1.1 exerts its antimicrobial effects involves several steps:

  • Binding: The peptide binds to negatively charged phospholipids on bacterial membranes.
  • Insertion: It inserts itself into the lipid bilayer due to its amphipathic nature, primarily facilitated by proline residues that create an amphipathic wedge.
  • Pore Formation: This insertion leads to structural changes in the membrane, resulting in pore formation that disrupts membrane integrity.
  • Cell Lysis: Ultimately, this disruption leads to cell lysis and death of the bacterial cell .
Physical and Chemical Properties Analysis

Maculatin 1.1 is characterized by several notable physical and chemical properties:

  • Molecular Weight: Approximately 2200 Da.
  • Charge: Cationic due to the presence of basic amino acids.
  • Solubility: Highly soluble in aqueous solutions due to its polar and charged residues.
  • Stability: Exhibits stability under physiological conditions but can be sensitive to extreme pH levels and high temperatures.

These properties contribute significantly to its function as an antimicrobial agent and influence its interactions with biological membranes .

Applications

Maculatin 1.1 has potential applications in various scientific fields:

  • Antimicrobial Research: Its effectiveness against Gram-positive bacteria positions it as a candidate for developing new antibiotics amid rising antibiotic resistance.
  • Pharmaceutical Development: The peptide's unique properties may lead to formulations for topical or systemic use against infections.
  • Biotechnology: Its ability to disrupt membranes can be explored in drug delivery systems or as a tool for studying membrane dynamics.

The ongoing research into Maculatin 1.1 continues to uncover its potential therapeutic applications, making it a valuable compound in biomedical science .

Introduction to Maculatin 1.1 as a Model Antimicrobial Peptide (AMP)

Evolutionary Origin and Biological Context in Litoria genimaculata Innate Immunity

Ecological Drivers of Peptide Evolution

Within the moist skin environments of Litoria genimaculata, Mac1 evolved as a frontline component of innate immunity. The peptide is synthesized and stored in specialized dorsal granular glands, which release secretions containing a cocktail of AMPs (including caerin and uperin families) upon predator attack or microbial challenge [2] [7]. This ecological niche—a nutrient-rich, semi-aquatic habitat—exposes frogs to diverse pathogens, driving the natural selection of peptides with broad-spectrum efficacy. The structural diversity of AMPs across Australian Litoria species suggests convergent evolution optimizing membrane disruption strategies [7] [8].

Structural-Functional Synergy

Mac1’s bioactivity hinges on its dynamic structural transitions:

  • Unstructured State in Aqueous Environments: Mac1 adopts a random coil conformation in hydrophilic milieus, minimizing self-aggregation [5].
  • Membrane-Induced α-Helical Folding: Upon encountering lipid bilayers, Mac1 forms an amphipathic helix (70% helicity) with a central kink at Pro¹⁵. This kink, validated by NMR spectroscopy in membrane-mimetic environments (e.g., dodecylphosphocholine micelles), divides the helix into two domains and maximizes amphipathicity along its full length [2] [5].
  • Functional Role of Pro¹⁵: Substituting Pro¹⁵ with alanine (Ala¹⁵ analogue) ablates the kink, reduces membrane insertion depth, and diminishes antimicrobial potency by >50%. This confirms the evolutionary conservation of the proline residue as a structural "hinge" critical for bioactivity [2] [4].

Table 1: Structural Characteristics of Maculatin 1.1

PropertyCharacteristicsFunctional Implication
Primary SequenceGLFGVLAKVAAHVVPAIAEHF-NH₂C-terminal amidation enhances stability
Secondary Structure (aqueous)Random coilPrevents premature aggregation
Secondary Structure (membrane)Amphipathic α-helix (70% helicity) with Pro¹⁵ kinkEnables deep insertion into lipid bilayers
Key ResiduesPro¹⁵, Lys⁸, His¹³, His²⁰Pro¹⁵ induces kink; cationic residues bind membranes

Membrane Selectivity Mechanisms

Mac1 preferentially targets anionic phospholipids (e.g., phosphatidylglycerol) abundant in bacterial membranes over zwitterionic lipids in mammalian cells. Neutron reflectometry studies show Mac1 spans phosphatidylcholine/phosphatidylglycerol (PC/PG) bilayers at a 30°–40° tilt angle, embedding its hydrophobic face into acyl chains while aligning cationic residues with phospholipid headgroups [5]. This selective electrostatics minimizes hemolysis (toxicity >60 μM), highlighting evolutionary optimization for microbial discrimination [3] [6].

Significance of Maculatin 1.1 in Addressing Antimicrobial Resistance

Potency Against Drug-Resistant Pathogens

Mac1 exhibits low micromolar efficacy against high-priority antimicrobial-resistant bacteria:

  • MRSA: MIC = 7 μM (1.8 μM for clinical isolates) [3] [6].
  • Vancomycin-Resistant Enterococci: MIC <10 μM [9].Flow cytometry assays using fluorescent dextrans demonstrated that Mac1 forms 1.4–4.5 nm pores in S. aureus membranes, enabling 65% uptake of 4-kDa dextrans and 35% uptake of 40-kDa dextrans within 90 minutes [3]. Solid-state NMR further confirmed membrane disruption via toroidal pores, where peptides and lipid headgroups coalesce into a highly mobile, isotropic phase that collapses transmembrane ion gradients [3] [5].

Table 2: Antimicrobial Activity Spectrum of Maculatin 1.1

PathogenMIC (μM)Mechanistic Evidence
Staphylococcus aureus (MRSA)1.8–7.0Pore-mediated dextran uptake; membrane blebbing
Enterococcus faecalis (VRE)<10.0Lipid phase disruption (³¹P-NMR)
HIV-1 (enveloped virus)15.0Envelope fusion inhibition; DC-mediated transfer block
Pseudomonas aeruginosa>25.0Limited activity due to outer membrane barrier

Biophysical Mechanisms Circumventing Resistance

Conventional antibiotics face resistance via target mutation or enzymatic inactivation. Mac1’s mechanism—non-receptor-mediated membrane lysis—imposes high evolutionary barriers:

  • Cooperative Aggregation: Coarse-grained simulations reveal Mac1 monomers initially adsorb parallel to membranes. At peptide/lipid ratios >1:100, they spontaneously form transmembrane aggregates (≥4 peptides) that induce curvature stress and micellization (carpet mechanism) [4].
  • Dual Lytic Action: Mac1 employs hybrid pore/carpet mechanisms. At low concentrations, it generates stable toroidal pores (4–5 nm); at higher thresholds, it fragments membranes via detergent-like solubilization [3] [5].
  • Membrane Remodeling: Molecular dynamics simulations show Mac1 clusters generate positive curvature strain in phosphatidylethanolamine-rich bilayers, thinning membranes by 25% and triggering lipid exchange between leaflets—a vulnerability bacteria cannot easily repair [4] [9].

Translational Potential and Analog Design

Mac1’s modular architecture enables rational optimization:

  • Synergy with Antibiotics: Preliminary data indicate Mac1 permeabilizes MRSA membranes to rifampicin and erythromycin, lowering effective doses 10-fold [9].
  • Antiviral Activity: Mac1 disrupts HIV-1 envelope integrity at 15 μM, preventing dendritic cell-mediated viral transfer to T-cells—a potential prophylactic strategy [7].
  • Peptide Engineering: Recent theses describe Ala-scanning analogs and cyclized variants that enhance proteolytic stability without compromising pore-forming capacity [8] [9].

Properties

Product Name

Maculatin 1.1

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